molecular formula C28H26N4O2 B12179922 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B12179922
M. Wt: 450.5 g/mol
InChI Key: QTXCXGNUZUMORP-UHFFFAOYSA-N
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Description

2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phthalazinone core, which is known for its diverse biological activities, and an indole moiety, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Phthalazinone Core: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.

    Benzylation: The phthalazinone is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives.

    Coupling Reaction: The final step involves coupling the benzylated phthalazinone with the indole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and indole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phthalazinone and indole moieties.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl or indole substituents.

Scientific Research Applications

2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phthalazinone core is known to inhibit certain enzymes, while the indole moiety can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: Shares the phthalazinone core but differs in the substituents.

    2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Similar structure but lacks the indole moiety.

Uniqueness

2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is unique due to the combination of the phthalazinone and indole moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C28H26N4O2/c1-19(2)31-16-15-23-24(13-8-14-26(23)31)29-27(33)17-25-21-11-6-7-12-22(21)28(34)32(30-25)18-20-9-4-3-5-10-20/h3-16,19H,17-18H2,1-2H3,(H,29,33)

InChI Key

QTXCXGNUZUMORP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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